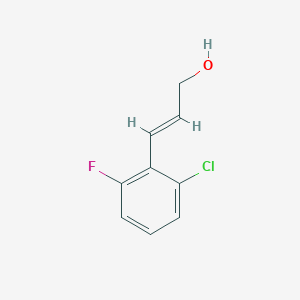
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired chalcone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or hydrocarbons.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol involves its interaction with various molecular targets. The presence of the chloro and fluoro substituents can enhance its binding affinity to specific enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,6-Difluorophenyl)prop-2-en-1-ol
- 3-(2-Chlorophenyl)prop-2-en-1-ol
- 3-(2,6-Dichlorophenyl)prop-2-en-1-ol
Uniqueness
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-ol is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both electron-withdrawing groups can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H8ClFO |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5,12H,6H2/b3-2+ |
Clé InChI |
JJFJKBQGKJXERT-NSCUHMNNSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=C/CO)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=CCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


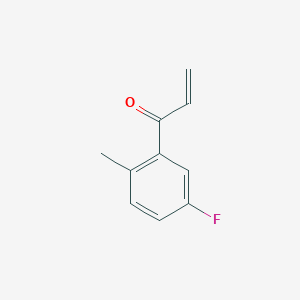
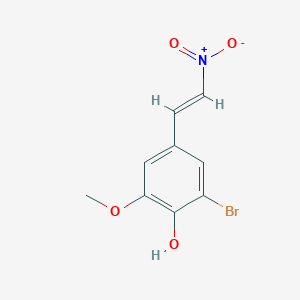
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
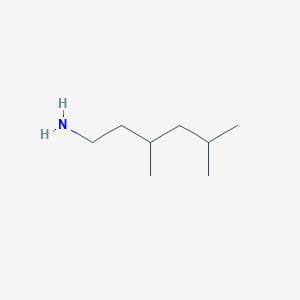
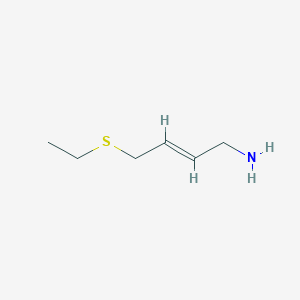
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
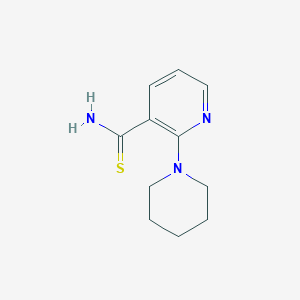
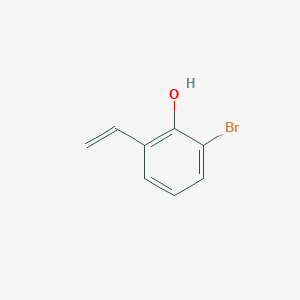
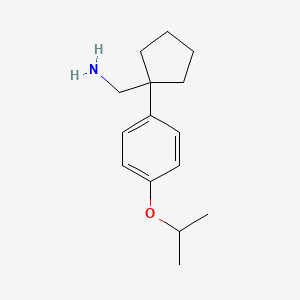



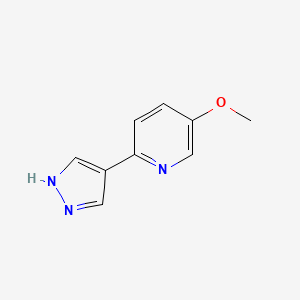
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
